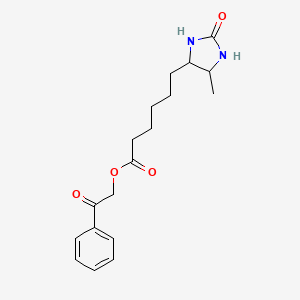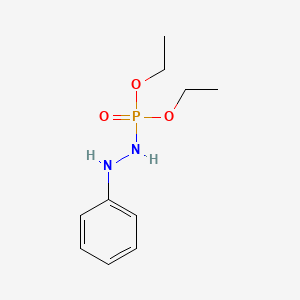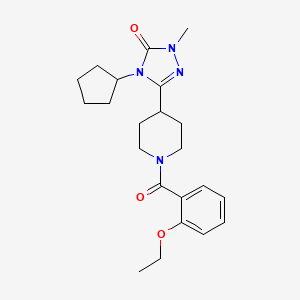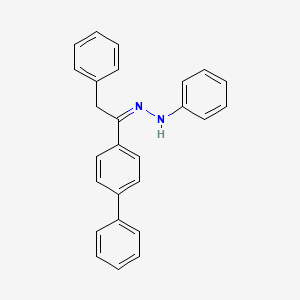![molecular formula C27H35N3OS B11111119 (4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-1-(1-phenylethyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11111119.png)
(4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-1-(1-phenylethyl)-1,3-diazaspiro[4.4]nonane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[44]NONANE-2-THIONE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE typically involves multiple steps:
Formation of the Spiro Structure: The initial step involves the formation of the spiro structure through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: Its spiro structure makes it a candidate for use in the development of new materials with specific mechanical or optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or drug.
Mechanism of Action
The mechanism of action of 4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- **4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-ONE
- **4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-OL
Uniqueness
The presence of the thione group in 4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE distinguishes it from similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C27H35N3OS |
|---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
4-(3,3-dimethyl-1-phenoxybutan-2-yl)imino-1-(1-phenylethyl)-1,3-diazaspiro[4.4]nonane-2-thione |
InChI |
InChI=1S/C27H35N3OS/c1-20(21-13-7-5-8-14-21)30-25(32)29-24(27(30)17-11-12-18-27)28-23(26(2,3)4)19-31-22-15-9-6-10-16-22/h5-10,13-16,20,23H,11-12,17-19H2,1-4H3,(H,28,29,32) |
InChI Key |
IYPSBYONHMKVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=S)NC(=NC(COC3=CC=CC=C3)C(C)(C)C)C24CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(allyloxy)phenyl]-4-(2-furylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11111042.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11111063.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-(2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11111065.png)
![2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid](/img/structure/B11111072.png)
![6-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11111078.png)
![3-amino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11111080.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11111095.png)


![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11111109.png)
![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11111116.png)

